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molecular formula C8H9F3N2O B8810300 3-(Aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1h)-pyridinone

3-(Aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1h)-pyridinone

Cat. No. B8810300
M. Wt: 206.16 g/mol
InChI Key: WQHDTHDJPDGYLZ-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

To a dried 500 mL Parr bottle equipped with nitrogen inlet were added sodium acetate (1.502 g, 18.30 mmol), 10% palladium on carbon (1.579 g, 0.742 mmol), platinum(IV) oxide (0.011 g, 0.049 mmol) and a small amount of acetic acid to wet the catalysts, under nitrogen stream. Next was added 2-hydroxy-6-methyl-4-(trifluoromethyl)-3-pyridinecarbonitrile (2.0 g, 9.89 mmol) followed by acetic acid (175 mL) while under nitrogen atmosphere. The contents were sealed, placed on a Parr shaker, and reacted at 40 psi of H2 for ca. 6 hr, keeping the H2 psi between 20 and 40 psi (vessel was refilled twice). The vessel was purged with nitrogen and the reaction mixture filtered through Celite, and the filter pad was further washed with a small amount of acetic acid. The volatiles were removed in vacuo to afford a residue, which was dried under high vacuum for 45 min. The solid was suspended in conc. HCl (12 mL), stirred, and filtered. The clear filtrate was concentrated in vacuo and the residue dried under high vacuum. The collected solid was suspended in conc. HCl (2 mL) and diluted with EtOH (13 mL). The contents were agitated and stored at ca. 0° C. (freezer) for 30 min to give a white solid. The solid was filtered and washed with cold ethanol (5 mL). The solid was filtered and dried in vacuum oven for 1 h to give 3-(aminomethyl)-6-methyl-4-(trifluoromethyl)-2(1H)-pyridinone (0.95 g, 40%). LCMS E-S (M+H)=206.9. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.31 (s, 3H), 3.40-3.62 (m, 2H), 3.87 (d, J=5.05 Hz, 2H), 8.12-8.37 (m, 3H).
Quantity
1.502 g
Type
reactant
Reaction Step One
Quantity
1.579 g
Type
catalyst
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[OH:6][C:7]1[C:12]([C:13]#[N:14])=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=[C:9]([CH3:19])[N:8]=1>[Pd].[Pt](=O)=O.C(O)(=O)C>[NH2:14][CH2:13][C:12]1[C:7](=[O:6])[NH:8][C:9]([CH3:19])=[CH:10][C:11]=1[C:15]([F:16])([F:17])[F:18] |f:0.1|

Inputs

Step One
Name
Quantity
1.502 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.579 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0.011 g
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
OC1=NC(=CC(=C1C#N)C(F)(F)F)C
Step Three
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dried 500 mL Parr bottle equipped with nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The contents were sealed
CUSTOM
Type
CUSTOM
Details
reacted at 40 psi of H2 for ca. 6 hr
Duration
6 h
ADDITION
Type
ADDITION
Details
was refilled twice)
CUSTOM
Type
CUSTOM
Details
The vessel was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered through Celite
WASH
Type
WASH
Details
the filter pad was further washed with a small amount of acetic acid
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue, which
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue dried under high vacuum
ADDITION
Type
ADDITION
Details
diluted with EtOH (13 mL)
STIRRING
Type
STIRRING
Details
The contents were agitated
CUSTOM
Type
CUSTOM
Details
stored at ca. 0° C.
CUSTOM
Type
CUSTOM
Details
for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to give a white solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold ethanol (5 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(NC(=CC1C(F)(F)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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